4,4'-Dimethoxybenzhydrol
Overview
Description
4,4’-Dimethoxybenzhydrol, also known as Bis(4-methoxyphenyl)carbinol, is an organic compound with the molecular formula (CH3OC6H4)2CHOH . It is used in the protection of glutamine and asparagine residues in peptide synthesis, and as a reagent for the N-protection of amides .
Synthesis Analysis
4,4’-Dimethoxybenzhydrol is known to cause N-alkylation of amides, lactams, carbamates, ureas, and anilines in acetic acid during H2SO4 catalysis .Molecular Structure Analysis
The molecular weight of 4,4’-Dimethoxybenzhydrol is 244.29 . The compound has a linear formula of (CH3OC6H4)2CHOH .Chemical Reactions Analysis
4,4’-Dimethoxybenzhydrol has been used to study the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones in the presence of Hg(OAc)2 by N-bromosuccinimide .Physical And Chemical Properties Analysis
4,4’-Dimethoxybenzhydrol has a density of 1.1±0.1 g/cm3, a boiling point of 406.5±45.0 °C at 760 mmHg, and a flash point of 199.6±28.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Scientific Research Applications
Chemical Synthesis
4,4'-Dimethoxybenzhydrol has been used in various chemical syntheses. For instance, it was used for the N-alkylation of a series of amides, lactams, carbamates, ureas, and anilines in acetic acid under H2SO4 catalysis (Henneuse et al., 1996). Additionally, it served as a mimic of the reduced poly(aryl ether ether ketone) (PEEK) monomer unit for establishing experimental conditions to replace the hydroxyl group with an amine function (Henneuse-Boxus et al., 1997).
Catalysis and Oxidation
In the field of catalysis, 4,4'-Dimethoxybenzhydrol was oxidized efficiently to corresponding ketones, carboxylic acids, or aldehydes using H2O2 as oxidant catalyzed by AlCl3 (Lei & Wang, 2008).
Materials Science
In materials science, derivatives of 4,4'-Dimethoxybenzhydrol, like 1,4-Dimethoxybenzene, have been used as materials for catholytes in non-aqueous redox flow batteries, known for high open-circuit potentials and electrochemical reversibility (Zhang et al., 2017).
Peptide Synthesis
The compound has been employed in the synthesis of peptides. A notable application includes the preparation of Rink's polymer, an important component in solid-phase peptide synthesis (Váradi et al., 2009).
Electrochemical Applications
It has also found use in electrochemical applications. For example, a highly soluble derivative of dimethoxybenzene, closely related to 4,4'-Dimethoxybenzhydrol, was synthesized and tested as a redox shuttle for overcharge protection in lithium batteries (Feng et al., 2007).
Safety And Hazards
The compound should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment as required and to avoid ingestion and inhalation .
Relevant Papers Several papers have been published on 4,4’-Dimethoxybenzhydrol. For instance, a study analyzed the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones in the presence of Hg(OAc)2 by N-bromosuccinimide . Another paper discussed the electronic effects and reactivity of benzhydrols in the formation of benzhydryl ethers .
properties
IUPAC Name |
bis(4-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAOVNETBTTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223123 | |
Record name | p,p'-Dimethoxybenzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxybenzhydrol | |
CAS RN |
728-87-0 | |
Record name | 4-Methoxy-α-(4-methoxyphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p,p'-Dimethoxybenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxybenzhydrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p,p'-Dimethoxybenzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70223123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p,p'-dimethoxybenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P,P'-DIMETHOXYBENZHYDRYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M3YY8HRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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